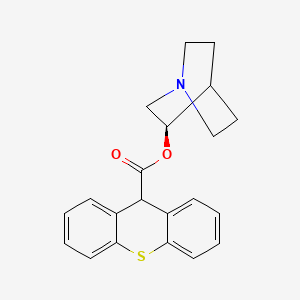![molecular formula C15H23Cl2OP B14315472 [2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride CAS No. 114070-56-3](/img/structure/B14315472.png)
[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride: is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonic dichloride group attached to a phenyl ring substituted with three isopropyl groups at the 2, 4, and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride typically involves the reaction of [2,4,6-Tri(propan-2-yl)phenyl]phosphonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product. The general reaction scheme is as follows:
[2,4,6-Tri(propan-2-yl)phenyl]phosphonic acid+Thionyl chloride→[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: [2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphonate esters, amides, and thiolates.
Hydrolysis: In the presence of water, it hydrolyzes to form [2,4,6-Tri(propan-2-yl)phenyl]phosphonic acid and hydrogen chloride.
Common Reagents and Conditions:
Alcohols: React under mild conditions to form phosphonate esters.
Amines: React under slightly elevated temperatures to form phosphonamides.
Water: Hydrolysis occurs readily at room temperature.
Major Products:
Phosphonate Esters: Formed from reactions with alcohols.
Phosphonamides: Formed from reactions with amines.
[2,4,6-Tri(propan-2-yl)phenyl]phosphonic acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis for the introduction of phosphonic dichloride groups into molecules.
- Acts as a precursor for the synthesis of various organophosphorus compounds.
Biology and Medicine:
- Investigated for potential use in the development of pharmaceuticals due to its ability to form stable phosphonate esters and amides.
Industry:
- Utilized in the production of flame retardants and plasticizers.
- Employed in the synthesis of specialty polymers and materials with enhanced thermal stability.
Comparación Con Compuestos Similares
Similar Compounds:
[2,4,6-Tri(propan-2-yl)phenyl]phosphonic acid: The hydrolyzed form of the dichloride.
[2,4,6-Tri(propan-2-yl)phenyl]phosphonate esters: Formed from reactions with alcohols.
[2,4,6-Tri(propan-2-yl)phenyl]phosphonamides: Formed from reactions with amines.
Uniqueness: [2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride is unique due to its high reactivity and ability to form stable derivatives. Its structure, with three isopropyl groups, provides steric hindrance that can influence its reactivity and selectivity in chemical reactions.
Propiedades
| 114070-56-3 | |
Fórmula molecular |
C15H23Cl2OP |
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
2-dichlorophosphoryl-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C15H23Cl2OP/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3 |
Clave InChI |
WUEAMTVQNGYLRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)P(=O)(Cl)Cl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









